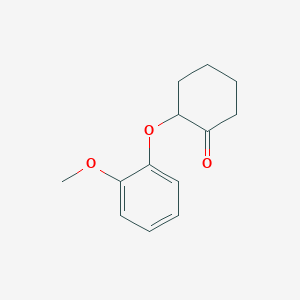
2-(2-Methoxyphenoxy)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)cyclohexanone is an organic compound with the molecular formula C13H16O3. It is characterized by a cyclohexanone core substituted with a 2-methoxyphenoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)cyclohexanone typically involves the reaction of cyclohexanone with 2-methoxyphenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methoxyphenoxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or other substituted cyclohexanone derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenoxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenoxy)cyclohexanone involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. For instance, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Methoxyphenoxy)-1-phenylethanol
- 2-Methoxyphenyl anisole
- 4-Phenoxyphenol
Comparison: 2-(2-Methoxyphenoxy)cyclohexanone is unique due to its cyclohexanone core, which imparts distinct chemical properties compared to other similar compounds.
Biologische Aktivität
2-(2-Methoxyphenoxy)cyclohexanone is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound comprises a cyclohexanone core substituted with a methoxyphenoxy group. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, related compounds have been shown to disrupt mitochondrial function, leading to caspase activation and subsequent cell death in colorectal cancer cells (HT-29) at low concentrations .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research has highlighted the potential of similar compounds to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes . This inhibition could provide therapeutic avenues for treating conditions characterized by excessive inflammation.
- Neuropharmacological Effects : Studies on analogs suggest that modifications in the phenoxy group can enhance receptor affinity for dopaminergic and serotoninergic systems, indicating potential applications in treating psychiatric disorders such as schizophrenia .
Interaction Studies
Interaction studies have focused on how this compound behaves in biological systems. These studies often involve evaluating the compound's effects on cellular pathways and its ability to modulate receptor activity. The results indicate a multifaceted interaction profile that could be leveraged for therapeutic purposes.
Table 1: Summary of Biological Activities
Experimental Evidence
In a study investigating the anticancer properties, researchers treated HT-29 cells with varying concentrations of related compounds, observing significant apoptosis at concentrations as low as 2 nM. The mechanism was traced back to mitochondrial dysfunction, confirmed through fluorescence-based assays .
In another case, the inhibitory effects on MPO were assessed using lipopolysaccharide-stimulated human blood samples, demonstrating a robust reduction in MPO activity with specific derivatives of the compound .
Eigenschaften
CAS-Nummer |
62159-56-2 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
NLVNHTJOSPBAHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















